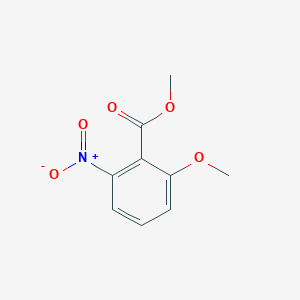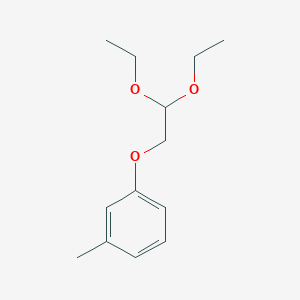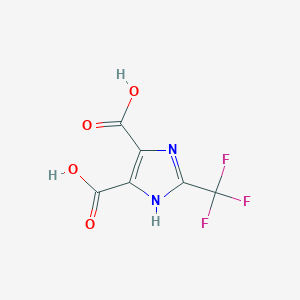
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid
概要
説明
Trifluoromethyl compounds are widely used in the agrochemical and pharmaceutical industries . The trifluoromethyl group is an important subgroup of fluorinated compounds, with around 40% of all fluorine-containing pesticides currently on the market containing a trifluoromethyl group . The biological activities of trifluoromethyl-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .
Synthesis Analysis
The synthesis of trifluoromethyl compounds is an important research topic, with many recent advances in the agrochemical, pharmaceutical, and functional materials fields being made possible by the development of organic compounds containing fluorine . Various methods of synthesizing trifluoromethyl compounds have been reported .
Molecular Structure Analysis
The unique physicochemical properties of fluorine, which has the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of fluorine-containing compounds .
Chemical Reactions Analysis
Trifluoromethyl compounds are used in a variety of chemical reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl compounds are influenced by the presence of the trifluoromethyl group. The unique physicochemical properties of fluorine contribute to the biological activities and physical properties of these compounds .
科学的研究の応用
1. FDA-Approved Trifluoromethyl Group-Containing Drugs
Field : Pharmaceutical Chemistry
Application : The trifluoromethyl (TFM, -CF3) group is found in many FDA-approved drugs over the last 20 years . This group is one of the pharmacophores in these drugs .
Methods : The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .
Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
2. Synthesis of α-Trifluoromethyl Piperidinic Derivatives
Field : Organic Chemistry
Application : The synthesis of α-trifluoromethyl piperidinic derivatives is of interest due to the presence of the trifluoromethyl group . This group can increase the lipophilicity of molecules .
Methods : These compounds have been synthesized from 6-membered rings by introduction of a CF3 group, from pyridines or pyridinones by reduction, from 5-membered rings by ring expansion, from linear amines by cyclization, and from dienes/dienophiles by cycloaddition .
Results : The trifluoromethyl group can modulate the steric and electronic properties of a lead compound or protect a reactive methyl group from metabolic oxidation .
3. Use of 2-(Trifluoromethyl)acrylic Acid in Molecular Imprinting
Field : Polymer Chemistry
Application : 2-(Trifluoromethyl)acrylic acid is used as an acidic functional monomer for molecular imprinting of nicotine .
Methods : The specific methods of application or experimental procedures were not detailed in the source .
Results : The outcomes of this application were not detailed in the source .
4. Triflic Acid as a Catalyst for Esterification
Field : Organic Chemistry
Application : Triflic acid, a sulfonic acid with the chemical formula CF3SO3H, is mainly used in research as a catalyst for esterification .
Methods : The trifluoromethyl group is incorporated into potential catalyst molecules during their synthesis .
Results : Triflic acid is one of the strongest known acids and is useful in protonations because the conjugate base of triflic acid is nonnucleophilic .
5. Preparation of Molecularly Imprinted Polymers
Field : Polymer Chemistry
Application : 2-(Trifluoromethyl)acrylic acid can be used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids .
Methods : The specific methods of application or experimental procedures were not detailed in the source .
Results : The outcomes of this application were not detailed in the source .
6. Trifluoromethanesulfonic Acid as a Catalyst
Field : Organic Chemistry
Application : Trifluoromethanesulfonic acid, also known as triflic acid, is mainly used in research as a catalyst for esterification .
Methods : The trifluoromethyl group is incorporated into potential catalyst molecules during their synthesis .
Results : Triflic acid is one of the strongest known acids and is useful in protonations because the conjugate base of triflic acid is nonnucleophilic .
7. Use of Trifluoroacetic Acid in Chemical Transformations
Field : Organic Chemistry
Application : Trifluoroacetic acid (TFA) can be used to facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .
Methods : The specific methods of application or experimental procedures were not detailed in the source .
Results : The outcomes of this application were not detailed in the source .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O4/c7-6(8,9)5-10-1(3(12)13)2(11-5)4(14)15/h(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIZYICTEVXCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N1)C(F)(F)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507334 | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |
CAS RN |
78016-96-3 | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
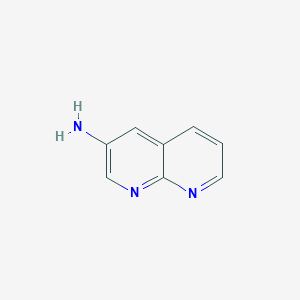
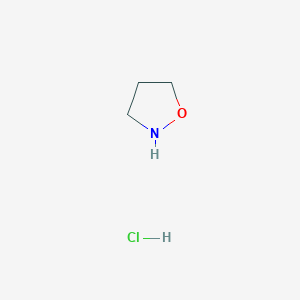
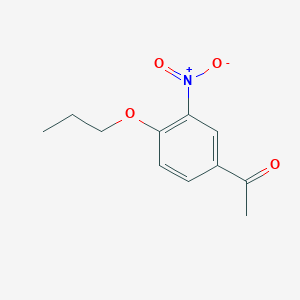
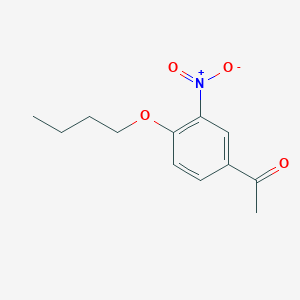
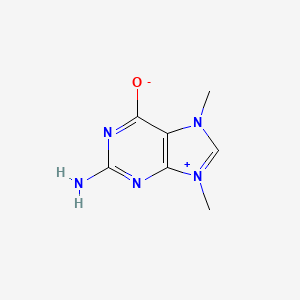
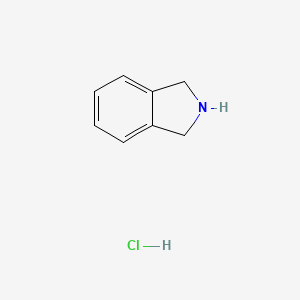

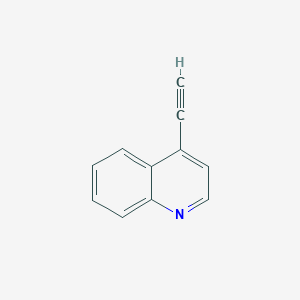
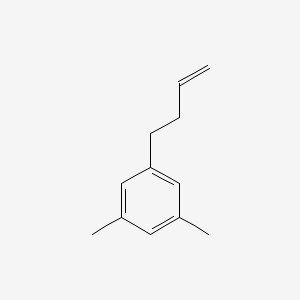
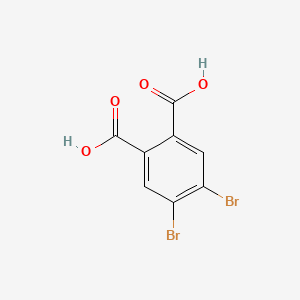
![Ethanamine, N-methyl-2-[2-(phenylmethyl)phenoxy]-](/img/structure/B1315253.png)
